
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid
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Overview
Description
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, fluorophenyl, phenyl, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with benzoyl chloride to form 4-fluorobenzamide This intermediate is then subjected to cyclization with phenylhydrazine and acetic anhydride to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and cancer progression, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dihydro-2-(4-chlorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid
- 2,5-Dihydro-2-(4-bromophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid
Uniqueness
The presence of the fluorophenyl group in 2,5-Dihydro-2-(4-fluorophenyl)-5-oxo-1-phenyl-4-(phenylamino)-1H-pyrrole-3-acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs
Properties
CAS No. |
148930-17-0 |
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Molecular Formula |
C24H19FN2O3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[4-anilino-2-(4-fluorophenyl)-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C24H19FN2O3/c25-17-13-11-16(12-14-17)23-20(15-21(28)29)22(26-18-7-3-1-4-8-18)24(30)27(23)19-9-5-2-6-10-19/h1-14,23,26H,15H2,(H,28,29) |
InChI Key |
VIDJILWPKQHREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)CC(=O)O |
Origin of Product |
United States |
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